2,2,2-Trifluoroethyl pyridine-4-carboxylate
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Overview
Description
2,2,2-Trifluoroethyl pyridine-4-carboxylate is a fluorinated organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a trifluoroethyl group attached to the pyridine ring at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl pyridine-4-carboxylate typically involves the reaction of pyridine-4-carboxylic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials . The reaction can be represented as follows:
Pyridine-4-carboxylic acid+2,2,2-Trifluoroethanol→2,2,2-Trifluoroethyl pyridine-4-carboxylate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,2,2-Trifluoroethyl pyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoroethyl pyridine-4-carboxylate exerts its effects involves interactions with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)pyridine-4-carboxylic acid
- 2-Bromo-5-(2,2,2-trifluoroethyl)pyridine
- 2,2,2-Trifluoroethyl pyridine-4-carboxylate
Uniqueness
This compound is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where fluorinated compounds are desired for their stability and reactivity .
Properties
Molecular Formula |
C8H6F3NO2 |
---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl pyridine-4-carboxylate |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)5-14-7(13)6-1-3-12-4-2-6/h1-4H,5H2 |
InChI Key |
DFCUTTOKZNFFQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=O)OCC(F)(F)F |
Origin of Product |
United States |
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